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Cat. No.: B039933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3'-Hydroxypuerarin, an isoflavonoid C-glucoside, is a natural compound predominantly

isolated from the root of Pueraria lobata (Kudzu). As a derivative of the well-studied puerarin,

3'-Hydroxypuerarin has garnered significant interest within the scientific community for its

potential therapeutic applications, particularly its notable antioxidant and anti-inflammatory

properties. This technical guide provides a detailed examination of the chemical structure,

physicochemical characteristics, biological activities, and relevant experimental methodologies

associated with 3'-Hydroxypuerarin, aiming to serve as a valuable resource for ongoing and

future research and development endeavors.

Chemical Structure and Identification
3'-Hydroxypuerarin is structurally characterized by an isoflavone core, a C-glucosyl moiety at

the 8-position, and hydroxyl groups at the 7, 4', and a distinguishing 3'-position. This additional

hydroxyl group on the B-ring differentiates it from its parent compound, puerarin, and is

believed to contribute significantly to its biological activity.

Chemical Identifiers:

IUPAC Name: 3-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-7-hydroxy-4H-1-benzopyran-4-

one[1]
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CAS Number: 117060-54-5[1][2]

Molecular Formula: C₂₁H₂₀O₁₀[1][2]

SMILES: OC--INVALID-LINK--

O)O">C@HO[C@H]1C2=C3OC=C(C(C3=CC=C2O)=O)C4=CC(O)=C(O)C=C4[1]

InChI: InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-

16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-

29H,6H2/t14-,17-,18+,19-,21+/m1/s1[1]

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3'-Hydroxypuerarin is

crucial for its formulation and delivery in therapeutic applications. The available data is

summarized in the table below.

Property Value Source

Molecular Weight 432.38 g/mol [2]

Appearance White to off-white solid/powder [3]

Melting Point 206 - 210 °C

Solubility
Soluble in DMSO, Pyridine,

Methanol, and Ethanol.
[2]

Density 1.7 ± 0.1 g/cm³

Boiling Point 734.5 ± 60.0 °C at 760 mmHg

Flash Point 261.1 ± 26.4 °C

LogP 1.75

Biological Activities and Quantitative Data
3'-Hydroxypuerarin exhibits a range of biological activities, with its antioxidant capacity being

the most prominently documented. The presence of the 3'-hydroxyl group is suggested to play
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a vital role in its potent scavenging of reactive oxygen and nitrogen species.

Biological Activity Assay IC₅₀ / Result Source

Antioxidant Activity
Peroxynitrite

(ONOO⁻) scavenging
1.36 µM [1]

Nitric oxide radical

(NO•) scavenging
1.13 µM [1]

Total reactive oxygen

species (ROS)

scavenging

6.51 µM [1]

Superoxide anion

(•O₂⁻) scavenging
Weak activity [2]

Anti-inflammatory

Activity

Inhibition of LPS-

induced nitric oxide

(NO) production

Active, but specific

IC₅₀ not provided
[4]

Inhibition of iNOS and

COX-2 protein

expression

Active, but specific

IC₅₀ not provided
[4]

Insulin Resistance

Upregulation of

PPARγ expression in

3T3-L1 adipocytes

Improves insulin

resistance
[5]

Experimental Protocols
Isolation of 3'-Hydroxypuerarin from Pueraria lobata
While a definitive, standardized protocol for the exclusive isolation of 3'-Hydroxypuerarin is

not extensively detailed in a single source, a general methodology can be inferred from studies

on the separation of isoflavonoids from Pueraria lobata. The following is a representative

workflow:
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Dried Pueraria lobata roots

Grind into fine powder

Ultrasonic extraction with aqueous ethanol
(e.g., 41.41% ethanol, 16 min, 40°C, 300 W)

Filtration and concentration of crude extract

Solvent partitioning
(e.g., with ethyl acetate and n-butanol)

Repeated column chromatography
(e.g., silica gel, Sephadex LH-20)

Further purification by preparative HPLC

Pure 3'-Hydroxypuerarin

Click to download full resolution via product page

Caption: Generalized workflow for the isolation of 3'-Hydroxypuerarin.

Detailed Steps:
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Preparation of Plant Material: Dried roots of Pueraria lobata are pulverized into a fine powder

to increase the surface area for extraction.

Extraction: The powdered material is subjected to extraction, often using aqueous ethanol.

Ultrasonic-assisted extraction is a common method to enhance efficiency. Optimized

conditions from one study include 41.41% ethanol, a liquid-to-solid ratio of 44.35 mL/g, and

an extraction time of approximately 16 minutes at 40°C with an ultrasonic power of 300 W.[1]

Fractionation: The crude extract is concentrated and then fractionated using solvent-solvent

partitioning. Typically, fractions of varying polarity are obtained using solvents such as n-

hexane, ethyl acetate, and n-butanol. 3'-Hydroxypuerarin is known to be enriched in the n-

butanol fraction.[4]

Chromatographic Separation: The n-butanol fraction undergoes repeated column

chromatography on silica gel and/or Sephadex LH-20 to separate the isoflavonoid

constituents.

Purification: Final purification to obtain high-purity 3'-Hydroxypuerarin is often achieved

using preparative high-performance liquid chromatography (HPLC).

Antioxidant Activity Assessment: DPPH Radical
Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free

radical scavenging activity of a compound. A general protocol is as follows:
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Prepare stock solution of 3'-Hydroxypuerarin in a suitable solvent (e.g., methanol)

Create a series of dilutions of the sample solution Prepare a 0.1 mM DPPH solution in the same solvent

Mix a fixed volume of DPPH solution with each sample dilution

Incubate the mixture in the dark at room temperature (e.g., 30 minutes)

Measure the absorbance at ~517 nm using a spectrophotometer

Calculate the percentage of radical scavenging activity and determine the IC50 value

Click to download full resolution via product page

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

Reagent Preparation: A stock solution of 3'-Hydroxypuerarin is prepared in a suitable

solvent, such as methanol. A working solution of DPPH (e.g., 0.1 mM) is also prepared in the

same solvent and kept in the dark.

Reaction Mixture: In a microplate or cuvettes, various concentrations of the 3'-
Hydroxypuerarin solution are mixed with a fixed volume of the DPPH solution.
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Incubation: The reaction mixtures are incubated in the dark at room temperature for a

specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.

Absorbance Measurement: The absorbance of each mixture is measured at the wavelength

of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer. A

control containing only the solvent and DPPH is also measured.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value, which is the

concentration of the compound required to scavenge 50% of the DPPH radicals, is then

determined from a plot of scavenging activity versus concentration.

Signaling Pathways
While the specific signaling pathways directly modulated by 3'-Hydroxypuerarin are still under

active investigation, its structural similarity to puerarin suggests potential involvement in similar

cellular mechanisms. Puerarin is known to exert its anti-inflammatory effects by modulating the

NF-κB signaling pathway and to improve insulin sensitivity through the activation of the PPARγ

signaling pathway.

Postulated Anti-inflammatory Mechanism via NF-κB
Pathway
3'-Hydroxypuerarin likely mitigates inflammation by inhibiting the activation of NF-κB, a key

transcription factor for pro-inflammatory cytokines.
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Caption: Postulated inhibition of the NF-κB pathway by 3'-Hydroxypuerarin.
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Potential Role in Insulin Sensitization via PPARγ
Activation
3'-Hydroxypuerarin has been shown to upregulate the expression of PPARγ, a nuclear

receptor that plays a critical role in adipogenesis and glucose metabolism.

3'-Hydroxypuerarin
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Caption: Proposed mechanism of PPARγ activation by 3'-Hydroxypuerarin.

Conclusion and Future Directions
3'-Hydroxypuerarin is a promising natural product with well-documented antioxidant and

potential anti-inflammatory and insulin-sensitizing properties. Its distinct chemical structure

warrants further investigation to fully elucidate its mechanisms of action and therapeutic

potential. Future research should focus on obtaining more extensive quantitative bioactivity

data, developing standardized and efficient synthesis and isolation protocols, and conducting

in-depth studies to confirm its effects on key signaling pathways in various disease models.

Such efforts will be crucial in translating the therapeutic promise of 3'-Hydroxypuerarin into

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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